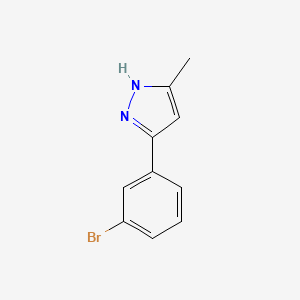
3-(3-Bromophenyl)-5-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound plays a significant role as an intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its potential in developing anti-inflammatory and analgesic drugs . Research indicates that derivatives of pyrazole compounds exhibit a range of pharmacological activities, including antimicrobial, anticancer, and anti-epileptic properties . The presence of the bromine atom enhances its reactivity, making it suitable for further modifications to create more potent therapeutic agents.
Agricultural Chemistry
Agrochemical Formulations
In agricultural chemistry, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is utilized in formulating herbicides and fungicides . Its effectiveness in enhancing crop protection and yield is attributed to its ability to interact with biological systems within plants. The compound's structure allows it to target specific pathways in pests and diseases, leading to improved agricultural outcomes .
Material Science
Development of Novel Materials
The compound is also being explored for its potential applications in material science , particularly in the creation of materials with specific electronic properties. Research indicates that pyrazole derivatives can be used in developing sensors and electronic devices due to their unique electronic characteristics. This application is still under investigation but shows promise for future technological advancements .
Biochemical Research
Understanding Biological Interactions
In biochemical research, this compound serves as a tool for studying interactions within biological systems. Its use aids researchers in understanding disease mechanisms and developing new therapeutic strategies. The compound's ability to interact with various biological targets makes it valuable for investigating complex biochemical pathways .
Analytical Chemistry
Reference Standard in Analytical Techniques
Finally, this compound acts as a reference standard in various analytical techniques. It ensures accuracy in the detection and quantification of related compounds within complex mixtures. The reliability of results obtained from such analyses is crucial for both research and industrial applications .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical | Key intermediate for anti-inflammatory and analgesic drug synthesis |
| Agricultural Chemistry | Used in formulations for herbicides and fungicides |
| Material Science | Potential use in developing novel materials with specific electronic properties |
| Biochemical Research | Aids in understanding biological interactions and disease mechanisms |
| Analytical Chemistry | Acts as a reference standard for accurate detection and quantification in analytical methods |
Propiedades
IUPAC Name |
3-(3-bromophenyl)-5-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINCJDFHUONJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













